1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide
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Overview
Description
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a benzoyl group
Preparation Methods
The synthesis of 1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzoyl group: This step involves the acylation of the piperidine ring using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the pyridine ring: The pyridine ring can be introduced through a condensation reaction with pyridine-2-carbaldehyde.
Final assembly: The final step involves the coupling of the benzoyl-piperidine intermediate with the pyridine-2-carbaldehyde derivative under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pyridine rings, using reagents such as halogens or nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide can be compared with similar compounds such as:
1-(2-methylbenzoyl)piperidine-4-carboxylic acid: This compound lacks the pyridine ring and has different chemical properties and applications.
2-methyl-1-(2-methylbenzoyl)piperidine: This compound has a similar structure but lacks the pyridine-2-ylmethylideneamino group, leading to different reactivity and uses.
Piperidine-4-carboxamide derivatives: These compounds share the piperidine-4-carboxamide core but have various substituents that alter their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-6-2-3-8-18(15)20(26)24-12-9-16(10-13-24)19(25)23-22-14-17-7-4-5-11-21-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,25)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFWJXZITKIKIO-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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